molecular formula C17H14F6N2O3 B194607 N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57415-36-8

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B194607
CAS RN: 57415-36-8
M. Wt: 408.29 g/mol
InChI Key: YCKWLOJVFNPJAW-UHFFFAOYSA-N
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Description

“N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and two trifluoroethoxy groups, which are known for their high electronegativity and stability. The benzamide moiety is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, two trifluoroethoxy groups, and a benzamide group . The trifluoroethoxy groups would likely contribute to the overall polarity of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the pyridine ring, the trifluoroethoxy groups, and the benzamide group. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions . The trifluoroethoxy groups are quite stable and resistant to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy groups would likely increase the compound’s polarity and could affect its solubility in different solvents .

Scientific Research Applications

  • Antiarrhythmic Activity : This compound has been extensively studied for its oral antiarrhythmic activity. Variations in its chemical structure, such as the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen, significantly influence its antiarrhythmic properties. Flecainide acetate, in particular, was selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

  • Metabolic Studies : Carbon-14 labelled flecainide acetate has been synthesized for metabolic studies, providing insights into the metabolic pathways and pharmacokinetics of this compound (Banitt & Conard, 1981).

  • Coordination Chemistry : The compound has been used in the synthesis of complex structures, like ruthenium(II)-pyridylamine complexes with catechol pendants, which have potential applications in coordination chemistry (Kojima, Hirasa, Noguchi, Ishizuka, Miyazaki, Shiota, Yoshizawa, & Fukuzumi, 2010).

  • Therapeutic Drug Monitoring : A fluorometric method for quantitating flecainide acetate in human plasma has been developed, indicating its significance in therapeutic drug monitoring and potential drug interactions (Chang, Miller, Jernberg, Ober, & Conard, 1983).

  • Synthesis of Semifluorinated Polyamides : The compound has been used in the synthesis of new polyamides, which are organo-soluble and exhibit good thermal stability, potentially useful in material science applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

  • Study of Nonheme Iron Complexes : It has been used in the study of nonheme oxoiron(IV) complexes, which are relevant to understanding the mechanisms of mononuclear nonheme iron enzymes (Kaizer, Klinker, Oh, Rohde, Song, Stubna, Kim, Münck, Nam, & Que, 2004).

  • Antineoplastic Applications : This compound has been investigated for its metabolism and disposition as an antineoplastic agent in rats, suggesting its potential in cancer treatment (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. Given its complex structure, it could be of interest in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKWLOJVFNPJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206002
Record name N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Molecular Weight

408.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

CAS RN

57415-36-8
Record name N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Record name 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
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Record name N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Record name N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)-N-(2-PYRIDYLMETHYL)BENZAMIDE
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Synthesis routes and methods I

Procedure details

contacting said 2,5-bis(2,2,2trifluoroethoxy)benzoic acid chloride with 2-aminomethylpyridine to provide 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
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Synthesis routes and methods II

Procedure details

To a solution of 8.93 g (2.5 mmole) of compound (II) in 80 mL of ethyl acetate under argon, 2-(aminomethyl)pyridine (3.2 g, 3.0 mmole) were added with stirring and the mixture was refluxed for 4 hours. An additional 1 g of 2-(aminomethyl)pyridine was added and the mixture was refluxed for two more hours. The ethyl acetate was evaporated under reduced pressure and the residue was passed through a 12 cm column containing silica gel with a mixture of methylene chloride:hexane (1:1) as eluent. The column was washed with methylene chloride and the combined solutions were evaporated under reduced pressure. The residue was crystallized from CH2CI2:hexane (1:2) to give 7 g (69% yield) of 2,5-bix(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide (V) m.p. 104-106° C., purity 99.8% (GC).
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8.93 g
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1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EH Banitt, GJ Conard - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
N‐(2‐Piperidylmethyl)‐2,5‐bis(2,2,2‐trifluoroethoxy)benzamide acetate (flecainide acetate; R‐818), a new antiarrhythmic agent, was labelled with carbon‐14 at the carboxamide …

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